molecular formula C21H24N2O4S B284856 isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B284856
M. Wt: 400.5 g/mol
InChI Key: NKDRPVXOMHNEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and modulating the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects
Isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and analgesic properties. It has also been found to have a protective effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its relatively low toxicity. It has also been found to be stable under various experimental conditions. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 4-propoxybenzaldehyde, thiourea, and acetic anhydride in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for the detection of DNA.

properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-methylpropyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate

InChI

InChI=1S/C21H24N2O4S/c1-4-9-26-16-7-5-15(6-8-16)17-12-28-20-19(17)21(25)23(13-22-20)10-18(24)27-11-14(2)3/h5-8,12-14H,4,9-11H2,1-3H3

InChI Key

NKDRPVXOMHNEEU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCC(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.